Trichlorogold;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

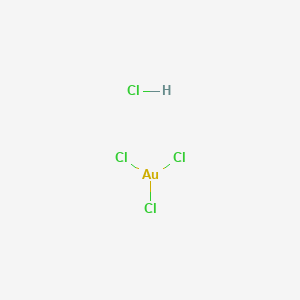

Trichlorogold;hydrochloride: is an inorganic compound with the molecular formula H3AuCl4O tetrachloroauric acid or chloroauric acid . This compound is typically found as an orange-yellow crystalline solid and is highly soluble in water .

Mécanisme D'action

Target of Action

Trichlorogold hydrochloride, also known as Gold (III) chloride, is a compound that has been used in various fields such as catalysis, electroplating of gold, and nanomaterial synthesis

Mode of Action

Gold compounds are known to form complexes easily due to their lewis acid nature This property allows them to interact with biological targets, potentially altering their function

Pharmacokinetics

Gold compounds are generally known to be metabolized in the liver and kidneys . The bioavailability of Trichlorogold hydrochloride would depend on various factors, including its formulation, route of administration, and the individual’s physiological condition.

Action Environment

The action, efficacy, and stability of Trichlorogold hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or ions, and the temperature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trichlorogold;hydrochloride can be synthesized by dissolving metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The reaction is as follows:

Au+3HCl+HNO3→H[AuCl4]+2H2O+NO2

Industrial Production Methods: In industrial settings, this compound is produced by dissolving gold in hydrochloric acid with chlorine gas. This method ensures a high yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Trichlorogold;hydrochloride can be reduced to metallic gold using reducing agents like sodium borohydride or hydrazine.

Complex Formation: It forms complexes with various ligands, such as phosphines and thiols.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride, hydrazine.

Ligands: Phosphines, thiols.

Major Products:

Metallic Gold: Formed through reduction.

Gold Complexes: Formed through complexation reactions.

Applications De Recherche Scientifique

Chemistry:

Catalysis: Used as a catalyst in organic synthesis and various chemical reactions.

Nanoparticle Synthesis: Precursor for the synthesis of gold nanoparticles, which are used in various applications including drug delivery and imaging.

Biology and Medicine:

Biomedical Imaging: Gold nanoparticles synthesized from trichlorogold;hydrochloride are used in imaging techniques.

Drug Delivery: Gold nanoparticles are used to deliver drugs to specific sites in the body.

Industry:

Electroplating: Used in the electroplating of gold onto various substrates.

Electronics: Used in the fabrication of electronic components.

Comparaison Avec Des Composés Similaires

Gold(III) chloride (AuCl3): Similar in structure and reactivity, used in catalysis and nanoparticle synthesis.

Gold(I) chloride (AuCl): Less oxidizing than trichlorogold;hydrochloride, used in different catalytic applications.

Tetrachloroauric acid trihydrate (H[AuCl4]·3H2O): Hydrated form, used in similar applications.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it highly versatile for various applications in chemistry, biology, and industry .

Activité Biologique

Trichlorogold hydrochloride, also known as gold(III) chloride hydrochloride (AuCl₄H), is an organometallic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Trichlorogold hydrochloride is a gold(III) salt that exhibits unique chemical properties due to the presence of gold, which has been studied for its biological effects. The compound typically appears as a yellow crystalline solid and is soluble in water. Its molecular structure allows it to interact with various biological molecules, contributing to its activity.

Biological Activity Overview

The biological activities of trichlorogold hydrochloride have been investigated in several contexts, particularly in relation to its anticancer properties, anti-inflammatory effects, and potential use in treating rheumatoid arthritis.

1. Anticancer Activity

Trichlorogold hydrochloride has shown promise in cancer therapy. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through several mechanisms:

- Mechanism of Action : The compound may interfere with cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been found to inhibit the activity of protein kinases involved in cancer cell growth.

- Case Studies : In vitro studies have demonstrated that trichlorogold can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a study reported a significant reduction in cell viability when treated with trichlorogold at concentrations ranging from 10 to 100 µM over 48 hours.

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| Breast Cancer | 10 | 30 |

| Lung Cancer | 50 | 60 |

| Colon Cancer | 100 | 80 |

2. Anti-Inflammatory Effects

Trichlorogold hydrochloride also exhibits anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis:

- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action reduces inflammation and may alleviate symptoms associated with autoimmune diseases.

- Research Findings : In animal models of arthritis, administration of trichlorogold led to decreased joint swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints.

3. Antimicrobial Activity

Emerging studies suggest that trichlorogold may possess antimicrobial properties:

- Mechanism of Action : Gold compounds can disrupt bacterial membranes and interfere with cellular processes, leading to bacterial cell death.

- Case Studies : In vitro tests have demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study indicated that trichlorogold at concentrations above 25 µg/mL significantly inhibited bacterial growth.

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| MRSA | 25 | 70 |

| E. coli | 50 | 60 |

| Pseudomonas aeruginosa | 100 | 50 |

Safety and Toxicity

While trichlorogold hydrochloride shows potential therapeutic benefits, its safety profile must be considered:

- Toxicity Studies : Animal studies have reported dose-dependent toxicity, particularly affecting liver and kidney function at high doses. Long-term exposure may lead to accumulation and adverse effects.

- Clinical Considerations : Further research is needed to establish safe dosage ranges for human applications. Current studies emphasize the importance of careful monitoring during treatment.

Propriétés

IUPAC Name |

trichlorogold;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH/h;4*1H/q+3;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLSFRRYNGEBEJ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl.Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16903-35-8 |

Source

|

| Record name | Chloroauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16903-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.